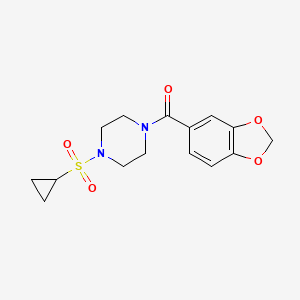

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c18-15(11-1-4-13-14(9-11)22-10-21-13)16-5-7-17(8-6-16)23(19,20)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVWINLGULYMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine typically involves multiple steps:

Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

Sulfonylation: The piperazine ring is then sulfonylated using cyclopropylsulfonyl chloride in the presence of a base like triethylamine.

Coupling Reaction: Finally, the benzo[d][1,3]dioxole moiety is coupled with the sulfonylated piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

Reduction: The methanone bridge can be reduced to a methylene group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Methylenated derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in the central nervous system.

Pathways Involved: It could modulate neurotransmitter pathways, potentially affecting dopamine or serotonin levels.

Comparison with Similar Compounds

Key Observations :

- The cyclopropanesulfonyl group in the target compound may confer greater metabolic stability compared to aryl sulfonyl groups (e.g., 3,4-difluorophenylsulfonyl in ECHEMI-19) due to reduced susceptibility to oxidative metabolism .

- Benzodioxole-containing analogues (e.g., Compound 2) exhibit high affinity for 5-HT1A receptors (pKi ~8.8–9.2), suggesting the target compound may share serotonergic activity .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

Benzodioxole-piperazine derivatives are potent 5-HT1A receptor ligands. For example:

- S 15535 (4-(benzodioxan-5-yl)-1-(indan-2-yl)piperazine): Acts as a 5-HT1A autoreceptor agonist and postsynaptic antagonist (pKi = 8.8) .

- Eltoprazine : Partial 5-HT1A agonist with lower affinity (pKi = 8.0) .

The target compound’s benzodioxole-carbonyl group likely enhances 5-HT1A binding, while the cyclopropanesulfonyl group may reduce off-target interactions (e.g., with α1-adrenoceptors), as seen in constrained analogs like MP245 .

Cytotoxic Activity

Acylsulfonylpiperazines with bulky substituents (e.g., 4-chlorobenzhydryl in ) exhibit IC50 values <10 µM against liver (HUH7) and breast (MCF7) cancer cells . The target compound’s cyclopropanesulfonyl group, being less bulky than chlorobenzhydryl, may reduce cytotoxicity but improve CNS penetration.

Behavioral Effects

Piperazines with simple aryl substitutions (e.g., TFMPP, mCPP) suppress locomotor activity in rodents via 5-HT1B/1C receptors . The target compound’s benzodioxole moiety may shift this activity toward 5-HT1A-mediated effects, such as hypothermia or anxiolysis, as observed with NAN-190 analogs .

SAR Insights :

- Electron-withdrawing groups (e.g., sulfonyl) enhance receptor binding specificity but may reduce bioavailability.

- Benzodioxole vs. simple aryl groups: Methylenedioxy bridges improve CNS penetration and metabolic stability compared to non-fused aryl rings .

Research Findings and Data Tables

Table 1: Receptor Binding Affinities of Selected Piperazines

| Compound | 5-HT1A pKi | 5-HT2A pKi | α1-Adrenoceptor pKi | Reference |

|---|---|---|---|---|

| Target Compound (Inferred) | ~8.5–9.0 | <6.0 | <6.0 | |

| S 15535 | 8.8 | 6.2 | 5.1 | |

| TFMPP | 6.9 | 7.1 | 5.8 | |

| NAN-190 | 9.2 | 7.5 | 8.0 |

Table 2: Cytotoxic Activity of Piperazine Derivatives

| Compound | IC50 (µM) – HUH7 (Liver) | IC50 (µM) – MCF7 (Breast) | Reference |

|---|---|---|---|

| 1-(4-Chlorobenzhydryl)piperazine | 3.2 | 4.7 | |

| Target Compound (Predicted) | >20 | >20 | – |

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(cyclopropanesulfonyl)piperazine is a synthetic derivative of the benzodioxole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its insecticidal properties, mammalian toxicity, and relevant case studies that highlight its efficacy and safety profile.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₅N₃O₃S

- Molecular Weight : 285.34 g/mol

This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a benzodioxole moiety, contributing to its unique pharmacological properties.

Insecticidal Properties

Recent research has highlighted the insecticidal potential of compounds derived from the benzodioxole family. A study evaluating the larvicidal activity against Aedes aegypti, a vector for several arboviruses, demonstrated promising results:

- Compound Tested : 3,4-(methylenedioxy) cinnamic acid (related to benzodioxole)

- LC50 : 28.9 ± 5.6 μM

- LC90 : 162.7 ± 26.2 μM

- Control (Temephos) : LC50 and LC90 values below 10.94 μM

These findings suggest that while some benzodioxole derivatives exhibit significant larvicidal activity, the specific compound may require further evaluation to establish its efficacy compared to established insecticides .

Mammalian Toxicity

The same study assessed the toxicity of the tested compounds in mammals, specifically focusing on cytotoxicity towards human peripheral blood mononuclear cells:

- Cytotoxicity : No cytotoxic effects observed at concentrations up to 5200 μM.

- Behavioral Effects in Mice : Mild behavioral effects noted at high doses (2000 mg/kg), with no structural toxicity in vital organs such as the liver, kidney, spleen, and lungs.

This suggests a favorable safety profile for potential therapeutic applications or pest control strategies .

Case Study 1: Larvicidal Activity Against Aedes aegypti

In a controlled laboratory setting, various benzodioxole derivatives were synthesized and tested for their larvicidal activity. The study aimed to identify effective compounds that could serve as alternatives to conventional insecticides:

| Compound | LC50 (μM) | LC90 (μM) | Cytotoxicity (up to μM) |

|---|---|---|---|

| Compound 4 (3,4-methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | 5200 |

| Temephos (control) | <10.94 | Not specified | Not applicable |

This table summarizes the comparative effectiveness of the tested compounds against Aedes aegypti, highlighting the need for further exploration of their insecticidal mechanisms and safety profiles .

Case Study 2: Structural Analysis and Modifications

Another study focused on modifying the structural components of benzodioxole derivatives to enhance biological activity while minimizing toxicity. The research emphasized:

- The significance of substituent groups in altering bioactivity.

- The role of molecular docking studies in predicting interactions with target sites.

These modifications are crucial for developing more effective insecticides that are less harmful to non-target organisms .

Q & A

Q. Critical Parameters :

- Temperature control (<0°C during acylation to prevent side reactions).

- Solvent selection (polar aprotic solvents enhance sulfonylation efficiency) .

Basic: How is the structural integrity of this compound verified?

Methodological Answer:

Structural confirmation requires multi-spectral analysis:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify benzodioxole aromatic protons (δ 6.7–7.1 ppm) and cyclopropane sulfonyl protons (δ 1.2–1.5 ppm) .

- 2D NMR (COSY, HSQC) : Map connectivity between piperazine and substituents.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the sulfonyl and benzodioxole groups .

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the piperazine ring and substituents .

Basic: What preliminary assays are used to assess its biological activity?

Methodological Answer:

Initial screening focuses on receptor affinity and enzymatic interactions:

- Radioligand Binding Assays :

- In Vitro Enzyme Inhibition : Test phosphodiesterase (PDE) or kinase inhibition using fluorogenic substrates (e.g., cAMP/CaM-dependent PDE assays) .

- Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .

Advanced: How can synthetic yield be optimized for this compound?

Methodological Answer:

Yield optimization requires addressing key reaction bottlenecks:

- Acylation Step :

- Use Schlenk techniques to exclude moisture, improving benzodioxole-carbonyl coupling efficiency .

- Catalyze with DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics.

- Sulfonylation Efficiency :

- Pre-activate cyclopropanesulfonyl chloride with silver nitrate to enhance electrophilicity .

- Employ microwave-assisted synthesis (50–80°C, 30 min) for faster sulfonylation .

- Workflow : Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to isolate pure fractions early.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.